molecular formula C21H25N3O8 B11832995 Thalidomide-NH-PEG3-CH2CHO

Thalidomide-NH-PEG3-CH2CHO

Cat. No.: B11832995
M. Wt: 447.4 g/mol
InChI Key: FGNVSKUETYHTOX-UHFFFAOYSA-N
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Description

Thalidomide-NH-PEG3-CH2CHO (CAS: 2360530-43-2) is a synthetic compound designed for use in Proteolysis-Targeting Chimeras (PROTACs) research. Its core value lies in its function as a cereblon (CRBN) ligand, which is essential for recruiting the CRL4 CRBN E3 ubiquitin ligase complex . This compound features a thalidomide moiety that binds directly to CRBN, connected by a triethylene glycol (PEG3) linker that terminates in an aldehyde (CHO) functional group . The aldehyde group serves as a key handle for conjugation, allowing researchers to link this molecule to a second ligand that binds to a protein of interest, thereby facilitating the construction of heterobifunctional PROTAC molecules. A prominent application of this compound, documented in published research, is its role as a building block for the potent anticancer PROTAC molecule, XZ739. This degrader is designed to target and induce the degradation of BCL-XL, a protein involved in cell survival and a validated target in cancer therapy . The mechanism of action for PROTACs incorporating this ligand is twofold: the thalidomide end recruits the E3 ubiquitin ligase, while the other end brings a specific target protein into close proximity. This forced ubiquitination marks the target protein for destruction by the cell's proteasome system, leading to its effective degradation . With a molecular formula of C 21 H 25 N 3 O 8 and a molecular weight of 447.44 g/mol, this compound is typically supplied as a solid powder. It is recommended to store the material in a dry environment at -20°C, protected from light and moisture, to ensure stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H25N3O8

Molecular Weight

447.4 g/mol

IUPAC Name

2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]acetaldehyde

InChI

InChI=1S/C21H25N3O8/c25-7-9-31-11-13-32-12-10-30-8-6-22-15-3-1-2-14-18(15)21(29)24(20(14)28)16-4-5-17(26)23-19(16)27/h1-3,7,16,22H,4-6,8-13H2,(H,23,26,27)

InChI Key

FGNVSKUETYHTOX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCC=O

Origin of Product

United States

Thalidomide As a Cereblon Recruiting Ligand in Small Molecule Design

Amide Bond Formation

Amide bond formation is a widely used and reliable method for attaching PEG linkers to small molecules that contain a primary or secondary amine. This is the key reaction in the synthesis of Thalidomide-NH-PEG3-CH2CHO , where the amino group of 4-aminothalidomide is coupled with a PEG linker.

The general strategy involves the reaction of an amine with a carboxylic acid-functionalized PEG linker. This reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Common activating agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to form a more stable active ester.

General Reaction Scheme for Amide Bond Formation:

Activation of Carboxylic Acid:

R-COOH + Activating Agent → R-CO-X (Activated Carboxylic Acid)

Nucleophilic Attack by Amine:

R-CO-X + R'-NH2 → R-CO-NH-R' + Byproducts

In the context of synthesizing This compound , a bifunctional PEG linker containing a carboxylic acid at one end and a protected aldehyde at the other would be utilized. The carboxylic acid end would be activated and then reacted with the amino group of 4-aminothalidomide.

Etherification

Etherification is another prevalent method for attaching PEG linkers, particularly to small molecules bearing hydroxyl (-OH) groups. The Williamson ether synthesis is a classic example of this type of reaction. It involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group (such as a halide or a tosylate) on the PEG linker.

General Reaction Scheme for Williamson Ether Synthesis:

Deprotonation of Alcohol:

R-OH + Base → R-O⁻ (Alkoxide)

Nucleophilic Substitution:

R-O⁻ + X-PEG-R' → R-O-PEG-R' + X⁻

Phase-transfer catalysts are often employed in these reactions to facilitate the interaction between the aqueous and organic phases, thereby increasing the reaction efficiency.

Synthesis of this compound: A Methodological Integration

The synthesis of This compound is a multi-step process that elegantly combines the principles of PEGylation with the use of protecting groups to manage reactive functionalities. A plausible synthetic route would involve the following key steps:

Preparation of a Bifunctional PEG Linker: The synthesis would commence with a PEG derivative that is functionalized at both ends. One terminus would be a protected aldehyde, and the other would be a group suitable for conversion to a carboxylic acid or direct coupling to an amine. A common strategy is to use a PEG linker with a hydroxyl group at one end and a protected aldehyde at the other. The hydroxyl group can then be oxidized to a carboxylic acid.

Protection of the Aldehyde Group: Aldehydes are highly reactive and would not be stable under the conditions required for the subsequent amide coupling reaction. Therefore, the aldehyde group on the PEG linker must be protected. A common method for protecting aldehydes is the formation of an acetal (B89532), for instance, by reacting the aldehyde with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst. This acetal is stable under the basic or neutral conditions of the amide coupling but can be readily removed later by acid hydrolysis.

Amide Coupling: The carboxylic acid-functionalized PEG linker (with the protected aldehyde) is then coupled to 4-aminothalidomide. This is typically achieved using standard peptide coupling reagents as described in the amide bond formation section.

Deprotection of the Aldehyde: The final step is the removal of the protecting group from the aldehyde. In the case of an acetal, this is accomplished by treating the molecule with a mild aqueous acid. This regenerates the free aldehyde, yielding the final product, This compound .

The following table outlines the key reaction types involved in the synthesis of This compound .

StepReaction TypeKey ReagentsPurpose
1Oxidatione.g., TEMPO, bleachTo form a carboxylic acid on the PEG linker.
2Acetal FormationEthylene glycol, acid catalystTo protect the aldehyde functionality.
3Amide Bond FormationEDC, NHSTo couple the PEG linker to 4-aminothalidomide.
4Acetal HydrolysisAqueous acidTo deprotect the aldehyde and yield the final product.

Conclusion

The chemical compound "Thalidomide-NH-PEG3-CH2CHO" represents a significant tool in the development of targeted protein degradation therapies. Its modular design, incorporating a high-affinity Cereblon ligand, a flexible PEG linker, and a reactive aldehyde handle, makes it an invaluable building block for the synthesis of PROTACs. The successful application of this compound in the creation of the potent and selective BCL-XL degrader XZ739 highlights the power of this approach to address challenging therapeutic targets and overcome limitations of traditional inhibitors. As research in targeted protein degradation continues to expand, the principles embodied in the design and application of molecules like "this compound" will undoubtedly pave the way for a new generation of precision medicines.

Synthetic Methodologies for Thalidomide Nh Peg3 Ch2cho and Analogues

General Synthetic Routes for Thalidomide-PEG Conjugates

Connecting a polyethylene (B3416737) glycol (PEG) linker to the thalidomide (B1683933) scaffold is the initial phase in the synthesis. The most common attachment point on the thalidomide moiety is the 4-position of the phthalimide (B116566) ring, as this position is exposed on the surface of the Cereblon (CRBN) E3 ligase protein, minimizing disruption of the key binding interactions occurring within the glutarimide (B196013) ring. nih.gov Two primary methods have been established for this conjugation: nucleophilic aromatic substitution and amide coupling.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Thalidomide Precursors

Nucleophilic aromatic substitution (SNAr) is a widely employed and highly effective strategy for attaching amine-containing linkers to the thalidomide core. rsc.org This method typically begins with a halogenated thalidomide precursor, most commonly 4-fluorothalidomide. The fluorine atom acts as a good leaving group, activated by the electron-withdrawing effects of the adjacent phthalimide carbonyl groups.

The reaction involves the direct displacement of the fluoride (B91410) by an amine-terminated PEG linker. For the synthesis of a precursor to the target compound, a linker such as amino-PEG3-alcohol would be used, with the terminal amine serving as the nucleophile. The reaction is generally carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and requires the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the hydrofluoric acid generated during the reaction. nih.gov The reaction proceeds under heated conditions to ensure a reasonable reaction rate. nih.gov

This SNAr approach is favored for its operational simplicity and the direct formation of a stable carbon-nitrogen bond, linking the thalidomide moiety to the PEG chain. rsc.orgrsc.org

Reactant 1Reactant 2BaseSolventConditionsYieldReference
4-FluorothalidomideAmino-PEG-LinkerDIPEANMP110 °C, 12 hVariable nih.gov
4-FluorothalidomidePropargylamineDIPEAN/AHeatModerate rsc.org
4-FluorothalidomideBoc-amino-PEG-amineDIPEAN/AN/A>64% (multi-step) rsc.org

Amide Coupling Reactions for the Formation of -NH- Linkages

Amide bond formation is another cornerstone of synthetic chemistry used extensively in the construction of PROTACs and other bioconjugates. tocris.com While the primary linkage in Thalidomide-NH-PEG3-CH2CHO is an amine, amide coupling represents a versatile alternative for creating thalidomide-linker conjugates with different connectivity.

This strategy can be implemented in several ways:

Coupling to an Amino-Thalidomide Analogue: Starting with an amino-functionalized thalidomide, such as 4-aminothalidomide (lenalidomide) or 5-aminothalidomide, a PEG linker containing a terminal carboxylic acid can be attached. nih.gov The reaction is mediated by standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base. broadpharm.com

Coupling to a Carboxy-Thalidomide Analogue: Conversely, a thalidomide derivative functionalized with a carboxylic acid can be reacted with an amine-terminated PEG linker. This provides a robust method for forming a stable amide bond connecting the two fragments.

These methods offer flexibility in linker design, as a wide variety of commercially available or synthetically accessible PEG linkers with terminal amine or carboxylic acid groups can be utilized. medchemexpress.commedchemexpress.com

Thalidomide PrecursorLinker PrecursorCoupling ReagentSolventTypical ApplicationReference
4-Aminothalidomide (Lenalidomide)Carboxylic Acid-LinkerHATU/EDCDMFPROTAC Synthesis nih.gov
5-AminothalidomideLinker-COClN/ATHFLinker Attachment nih.gov
Thalidomide-O-C3-COOHAmine-POI LigandEDC/HATUDMFPROTAC Synthesis broadpharm.commedchemexpress.com

Introduction and Manipulation of the Aldehyde Moiety

The terminal aldehyde group (-CH2CHO) is a crucial functional handle. Aldehydes are reactive electrophiles that can readily participate in various conjugation reactions, such as reductive amination with primary amines or reaction with hydrazide and aminooxy groups, to attach the thalidomide-linker construct to a ligand for a target protein. creativepegworks.comresearcher.life The introduction of this moiety is typically the final step in the synthesis of the linker itself or the fully assembled thalidomide-linker building block.

Oxidation of Terminal Alcohol Precursors

A common and reliable method to introduce the aldehyde is through the oxidation of a corresponding terminal primary alcohol. The synthesis would first involve creating a Thalidomide-NH-PEG3-CH2CH2OH intermediate using the methods described in section 5.1. The subsequent oxidation must be performed under mild conditions to prevent over-oxidation of the aldehyde to a carboxylic acid. chemistrysteps.com

The Swern oxidation is a well-established and frequently used method for this transformation. researchgate.netorganic-chemistry.org This reaction utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (typically below -60 °C). wikipedia.orggchemglobal.com The alcohol reacts to form an alkoxysulfonium salt, which, upon the addition of a hindered non-nucleophilic base like triethylamine, undergoes elimination to yield the desired aldehyde, dimethyl sulfide, and carbon monoxide/dioxide. wikipedia.org The mild, metal-free conditions of the Swern oxidation make it compatible with a wide range of functional groups, which is advantageous when working with complex molecules like thalidomide conjugates. organic-chemistry.org

Other methods for the selective oxidation of primary alcohols to aldehydes include using reagents like Dess-Martin periodinane (DMP) or N-bromosuccinimide (NBS). chemistrysteps.comresearchgate.net

Direct Incorporation of Aldehyde-Containing Synthons

An alternative strategy involves the use of a pre-fabricated PEG linker that already contains the aldehyde functionality. This approach relies on the direct coupling of an aldehyde-containing synthon to the thalidomide core.

In practice, the aldehyde group is often protected during the initial coupling steps to prevent unwanted side reactions. A common protecting group for aldehydes is an acetal (B89532), such as a diethyl acetal. For example, a synthon like N-(2-(2-(2-(2,2-diethoxyethoxy)ethoxy)ethyl)amino)-Boc could be synthesized, coupled to 4-fluorothalidomide via an SNAr reaction, and then deprotected under acidic conditions to reveal the terminal aldehyde. This method offers a more convergent approach, where the complex linker is built separately and then attached to the E3 ligase ligand in one of the final steps. Commercially available PEG-aldehyde reagents are also widely used in bioconjugation, highlighting the utility of this functional group. creativepegworks.combroadpharm.com

Chemical Synthesis Strategies for Heterobifunctional Compounds

Two primary strategies are employed:

Linear Synthesis: In this approach, the molecule is built sequentially. For example, the thalidomide core is first attached to the linker (e.g., forming Thalidomide-NH-PEG3-CH2CH2OH). The linker is then functionalized (e.g., oxidized to this compound). Finally, this complete ligase-linker construct is conjugated to the ligand for the protein of interest.

Convergent Synthesis: This strategy involves the separate synthesis of key fragments that are later combined. For instance, the thalidomide-linker aldehyde (this compound) is synthesized as one fragment, and the target protein ligand is synthesized as another. The two fragments are then joined in a final coupling step. chemrxiv.org This approach is often more efficient for producing a library of related compounds, as a common intermediate (the thalidomide-linker) can be reacted with various target ligands. chemrxiv.org

The development of "degrader building blocks"—pre-synthesized E3 ligase ligands already attached to functionalized linkers—has streamlined the process of PROTAC discovery. tocris.comtocris.com this compound is an example of such a building block, designed for efficient conjugation to a protein-of-interest binder to rapidly generate novel degrader molecules.

Convergent Synthesis Approaches for PROTAC Assembly

A common convergent strategy for assembling molecules like "this compound" involves the use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov In this approach, a thalidomide derivative functionalized with an azide (B81097) and a PEG linker functionalized with a terminal alkyne can be efficiently joined. The resulting triazole ring is metabolically stable and does not typically interfere with the biological activity of the PROTAC. nih.gov

The general scheme for such a convergent synthesis is as follows:

Synthesis of a functionalized thalidomide: A thalidomide analogue bearing a reactive handle, such as a propargyl group (for an alkyne) or an azido (B1232118) group, is prepared.

Synthesis of the functionalized linker: A PEG linker, in this case a PEG3 derivative, is synthesized with a complementary reactive group at one end (e.g., an azide if the thalidomide has an alkyne) and a protected aldehyde or a precursor at the other end.

Coupling of thalidomide and linker: The thalidomide and linker fragments are joined using a high-efficiency reaction like CuAAC.

Deprotection and final modification: The protecting group on the aldehyde is removed to yield the final "this compound" conjugate.

An alternative convergent approach utilizes pre-synthesized and commercially available "Degrader Building Blocks," which consist of an E3 ligase ligand already attached to a linker with a reactive handle. tocris.com This further streamlines the process, allowing researchers to focus on the attachment of the desired warhead or reactive moiety.

StepDescriptionKey ReactionsAdvantages
1Independent synthesis of thalidomide, linker, and warhead precursors.Functionalization of thalidomide and linker with orthogonal reactive groups.Allows for modularity and parallel synthesis of building blocks.
2Coupling of the independently synthesized fragments.Click chemistry (e.g., CuAAC), amide bond formation.High-yielding final steps, increased overall efficiency.
3Final deprotection or modification.Removal of protecting groups to unmask the reactive aldehyde.Provides the final, active conjugate.

Solid-Phase Synthesis Techniques for Expedited Conjugation

Solid-phase synthesis offers a powerful and efficient alternative to traditional solution-phase chemistry for the construction of thalidomide-based PROTACs. nih.govsemanticscholar.org This technique involves the immobilization of a starting material onto a solid support (resin), allowing for the use of excess reagents to drive reactions to completion, followed by simple filtration and washing steps to remove unreacted materials. nih.govconsensus.app This significantly simplifies the purification process at each step.

For the synthesis of thalidomide-PEG conjugates, a common approach is to use a pre-loaded resin where the thalidomide moiety is already attached to the solid support. semanticscholar.orgrsc.org The PEG linker and the warhead precursor can then be sequentially added in a stepwise fashion.

A representative solid-phase synthesis workflow for a thalidomide-PEG conjugate would be:

Resin Functionalization: A suitable resin, such as hydroxymethyl polystyrene, is reacted with phthalic anhydride to immobilize the phthalimide precursor. nih.gov

Thalidomide Analogue Formation: The resin-bound phthalic anhydride is then reacted with an appropriate amine to form the thalidomide analogue on the solid support. nih.gov

Linker Addition: The PEG linker is then coupled to the immobilized thalidomide derivative.

Warhead/Reactive Group Attachment: The terminal end of the linker is then functionalized with the desired reactive group, in this case, a protected aldehyde.

Cleavage from Resin: The final conjugate is cleaved from the solid support using an appropriate reagent, such as an acid or base, to yield the desired product in solution. nih.gov

This solid-phase approach is particularly amenable to the creation of PROTAC libraries for screening purposes, as different linkers and warheads can be readily introduced in a combinatorial fashion. consensus.app

StepDescriptionTypical Reagents/ConditionsAdvantages
1Immobilization of a thalidomide precursor onto a solid support.Hydroxymethyl polystyrene resin, phthalic anhydride.Facilitates purification by simple filtration.
2Stepwise addition of the linker and warhead precursor.Coupling reagents (e.g., HATU, DIPEA), functionalized PEG linkers.Allows for the use of excess reagents to drive reactions to completion.
3Cleavage of the final product from the resin.Acidic or basic conditions (e.g., TFA).Yields the final product in solution, ready for purification.

Purification Challenges and Strategies in Complex Conjugate Synthesis

The purification of "this compound" and similar complex conjugates presents significant challenges due to the molecule's hybrid nature, combining a relatively hydrophobic thalidomide moiety with a hydrophilic PEG linker. The presence of multiple rotatable bonds and potential for aggregation can also complicate purification.

Key Purification Challenges:

Product-Related Impurities: The synthesis can result in a mixture of the desired product, unreacted starting materials, and byproducts from incomplete reactions or side reactions. The structural similarity between these components can make separation difficult.

PEG Polydispersity: While a discrete PEG3 linker is specified, the use of PEG reagents can sometimes introduce heterogeneity in linker length, leading to a mixture of final products with varying numbers of PEG units.

Solubility Issues: The dual hydrophobic and hydrophilic nature of the molecule can lead to challenging solubility profiles, making it difficult to find a single solvent system that is effective for both separation and recovery.

Stability: The aldehyde functional group is reactive and may be prone to degradation or side reactions during purification, requiring careful control of conditions such as pH and temperature.

Purification Strategies:

A multi-step purification strategy is often necessary to achieve the high purity required for biological and chemical applications.

Chromatographic Techniques:

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is one of the most powerful techniques for purifying PROTACs and other complex small molecules. By using a hydrophobic stationary phase and a gradient of aqueous and organic solvents, RP-HPLC can effectively separate the target molecule from more polar and less polar impurities.

Size-Exclusion Chromatography (SEC): SEC can be useful for removing high molecular weight aggregates or separating molecules based on size, which can be particularly relevant if there is significant variation in PEG linker length.

Ion-Exchange Chromatography (IEX): If the molecule or its impurities contain ionizable groups, IEX can be a valuable separation technique. By exploiting differences in charge, IEX can provide an orthogonal separation to RP-HPLC.

Non-Chromatographic Techniques:

Precipitation and Recrystallization: These techniques can be used for initial purification to remove bulk impurities, although they may not be sufficient to achieve high purity on their own.

Liquid-Liquid Extraction: This can be employed to separate the product from water-soluble or organic-soluble impurities based on its partitioning behavior between two immiscible liquid phases.

TechniquePrinciple of SeparationApplicability to Thalidomide-PEG Conjugates
Reverse-Phase HPLCSeparation based on hydrophobicity.Highly effective for separating the target conjugate from closely related impurities.
Size-Exclusion ChromatographySeparation based on molecular size.Useful for removing aggregates and separating products with different PEG linker lengths.
Ion-Exchange ChromatographySeparation based on charge.Applicable if the molecule or impurities have ionizable functional groups.
Precipitation/RecrystallizationDifferential solubility.Can be used for initial, bulk purification.

Molecular Design and Structure Activity Relationships of Thalidomide Nh Peg3 Ch2cho Conjugates

Rational Design Principles for PROTAC Molecules Incorporating Thalidomide (B1683933) and Aldehyde Moieties

The design of PROTACs is a modular process involving the selection of three key components: a ligand for an E3 ligase, a ligand for the target protein (the "warhead"), and a chemical linker that connects them. explorationpub.comchemrxiv.org The Thalidomide-NH-PEG3-CH2CHO scaffold is rationally designed to serve as a versatile E3 ligase-linker module.

E3 Ligase Ligand Selection : Thalidomide and its analogs (immunomodulatory drugs or IMiDs) are well-characterized binders of Cereblon (CRBN), a substrate receptor for the CULLIN4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex. nih.govoup.com The glutarimide (B196013) moiety of thalidomide fits into a specific hydrophobic pocket in CRBN, making it a reliable anchor for recruiting this E3 ligase. nih.gov The widespread and successful use of CRBN-recruiting ligands in numerous reported PROTACs underscores their utility and robust activity in inducing protein degradation. researchgate.net

Linker Element : The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and, most importantly, the geometry of the ternary complex (POI-PROTAC-E3 ligase). explorationpub.comresearchgate.net The "PEG3" component, a short polyethylene (B3416737) glycol chain, is incorporated to enhance aqueous solubility and provide conformational flexibility. This flexibility allows the PROTAC to adopt a productive orientation that facilitates the simultaneous binding of the POI and CRBN, a crucial step for efficient ubiquitination. nih.gov

Reactive Aldehyde Moiety : The terminal aldehyde group (-CH2CHO) serves as a reactive handle for bioconjugation. Aldehydes can readily react with various nucleophiles, such as hydrazides or amines on a target protein ligand, to form stable covalent bonds like hydrazones or Schiff bases (which can be further reduced to stable amines). This design allows for the modular and efficient synthesis of a diverse library of PROTACs by coupling the this compound building block with different warheads.

Computational Chemistry and In Silico Approaches in Linker Optimization

Given the vast chemical space and complexity of the ternary complex, computational methods are indispensable for the rational design and optimization of PROTACs. researchgate.netfoxchase.org These in silico approaches provide insights into the structural and energetic factors governing PROTAC activity, accelerating the development process. nih.gov

Predicting the three-dimensional structure of the ternary complex is paramount for understanding PROTAC function. researchgate.netnih.gov Molecular docking and molecular dynamics (MD) simulations are powerful tools used for this purpose.

Molecular Docking : Docking programs can predict how the thalidomide moiety binds to CRBN and how the warhead (attached via the linker) binds to the target protein. digitellinc.com More advanced protein-protein docking algorithms are then used to model the assembly of the full ternary complex, guided by the PROTAC molecule. digitellinc.com These models help identify favorable protein-protein interactions and assess the geometric feasibility of the complex.

The linker is not merely a spacer; its length, composition, and flexibility profoundly impact the stability and productivity of the ternary complex. explorationpub.comnih.gov Computational tools are used to model how the PEG3 linker in the this compound scaffold behaves.

Predictive modeling can sample a wide range of possible linker conformations to identify low-energy states that are compatible with ternary complex formation. nih.gov These models help rationalize why certain linker lengths or compositions are more effective than others. For instance, a linker that is too short may cause steric clashes between the POI and E3 ligase, while a linker that is too long might be overly flexible, leading to an entropically unfavorable binding process and reduced ternary complex stability. oup.comnih.gov By modeling the linker's conformational preferences, researchers can pre-organize the binding elements for more efficient ternary complex formation. nih.gov

Structure-Activity Relationship (SAR) Studies on the Thalidomide-PEG3-CH2CHO Scaffold

Structure-activity relationship (SAR) studies are essential for optimizing PROTAC design by systematically modifying the molecule's structure and evaluating the impact on its biological activity.

The nature of the linker connecting thalidomide to the warhead is a key determinant of PROTAC efficacy. nih.gov

Linker Length : Numerous studies have demonstrated that linker length is critical. oup.comnih.gov A systematic variation of the number of PEG units, for example, can have a dramatic effect on degradation potency. An optimal linker length facilitates favorable protein-protein interactions within the ternary complex, enhancing its stability and, consequently, degradation efficiency. nih.gov Linkers that are too short or too long can lead to a significant loss of activity.

Linker Composition : The chemical makeup of the linker influences properties like solubility, cell permeability, and conformational rigidity. researchgate.net PEG linkers, like the one in the specified compound, are often used to improve solubility and provide flexibility. However, the composition can also influence interactions with the surfaces of CRBN and the target protein, which can either stabilize or destabilize the ternary complex. nih.gov

The following table illustrates hypothetical data based on published findings for similar PROTACs, showing how linker length can affect degradation efficiency.

PROTAC AnalogLinker CompositionDC₅₀ (nM)Ternary Complex Stability (Relative)
Compound APEG2500Low
Compound BPEG350High
Compound CPEG475Moderate
Compound DPEG5300Low

This interactive table demonstrates that a PEG3 linker (Compound B) provides the optimal length for potent degradation and high ternary complex stability in this example series.

The point at which the linker is attached to the thalidomide core can significantly impact both the stability of the molecule and its ability to form a productive ternary complex. nih.govnih.gov The most common attachment points are on the phthalimide (B116566) ring of thalidomide. nih.govresearchgate.net Studies comparing different positions have shown that this choice influences the orientation of the PROTAC and the resulting geometry of the ternary complex. nih.gov

Furthermore, the accessibility of the terminal aldehyde group is crucial for its primary function: conjugation to a warhead. The linker must be long and flexible enough to present the aldehyde group to its reaction partner without steric hindrance from the thalidomide moiety. If the aldehyde is sterically shielded, the efficiency of the conjugation reaction to synthesize the final PROTAC molecule will be low, hampering the production of the desired degrader.

Impact of Functional Group Modifications on Ligase Recruitment and Substrate Selectivity

The unique structure of this compound, a conjugate built upon the thalidomide scaffold, presents a tailored approach to inducing protein degradation. Its design incorporates three key functional components: the thalidomide core for E3 ligase engagement, a flexible PEG3 linker, and a reactive terminal aldehyde group. The interplay between these components is critical in defining its profile for recruiting the Cereblon (CRBN) E3 ubiquitin ligase and determining the selectivity for protein substrates destined for degradation.

The thalidomide moiety serves as the foundational element for recruiting the CRBN component of the CRL4CRBN E3 ubiquitin ligase complex. nih.govnih.gov Structural studies have consistently shown that the glutarimide ring of thalidomide is essential for binding to CRBN, while the phthalimide ring is crucial for defining the specificity of "neosubstrates"—proteins that are not the natural targets of CRBN but are recruited for degradation in the presence of the molecule. jst.go.jp The point of linker attachment on the thalidomide core, typically on the phthalimide ring, directly influences the orientation of the recruited ligase and the subsequent selection of degradation targets. jst.go.jp

The polyethylene glycol (PEG) linker is a common structural motif in proteolysis-targeting chimeras (PROTACs) due to its favorable physicochemical properties, including increased solubility. nih.govnih.gov The length and composition of the linker are not merely passive spacers; they are critical determinants of the stability and geometry of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. nih.govnih.gov An optimally configured linker ensures a productive orientation between the E3 ligase and the target protein, facilitating efficient ubiquitin transfer and subsequent degradation.

The most distinctive feature of this conjugate is the terminal aldehyde (-CH2CHO). Aldehyde groups can function as electrophilic "warheads," capable of forming covalent bonds with nucleophilic amino acid residues on a protein, such as the side chain of lysine, through the formation of a Schiff base. nih.gov This potential for covalent interaction introduces a significant modification compared to traditional, non-covalent thalidomide-based degraders.

Ligase Recruitment:

The recruitment of CRBN is initiated by the non-covalent binding of the thalidomide core. However, the presence of the aldehyde warhead introduces the possibility of a secondary, covalent interaction. While most reported covalent CRBN ligands have targeted cysteine or histidine residues with different warheads, the principle of enhancing ligase engagement through covalent modification is an emerging strategy. nih.govnih.govrsc.org A covalent bond between the aldehyde group and a suitably positioned nucleophilic residue on CRBN could irreversibly bind the conjugate to the ligase. This would be expected to prolong the duration of the pharmacodynamic effect and potentially enhance degradation efficiency, as the ligase remains continuously hijacked. nih.govresearchgate.net

Substrate Selectivity:

Substrate selectivity in PROTACs is highly dependent on the formation of a stable and sterically favorable ternary complex. The PEG3 linker in this compound plays a crucial role in dictating the spatial arrangement of the recruited CRBN ligase relative to the target protein. This geometry is a primary filter for determining which proteins can be effectively ubiquitinated.

The aldehyde group adds another layer of potential selectivity. If the aldehyde forms a covalent bond with the intended protein target, it would dramatically increase the selectivity and potency of degradation for that specific protein. Alternatively, the aldehyde could interact with a neosubstrate, altering the substrate profile typically induced by the thalidomide-CRBN complex. Research into covalent modulators of CRBN has demonstrated that such modifications can indeed lead to the degradation of novel neosubstrates not targeted by the parent compounds. rsc.orgresearchgate.net

The functional modifications inherent in this compound—combining a known E3 ligase binder with a flexible linker and a covalent warhead—represent a rational design strategy to enhance ligase recruitment and modulate substrate selectivity for targeted protein degradation.

Interactive Data Table: Hypothesized Impact of Aldehyde Functional Group

The following table provides a conceptual comparison based on established structure-activity relationship principles for PROTACs, illustrating the hypothesized impact of the reactive aldehyde group on the molecule's biochemical properties compared to a non-reactive alcohol analogue.

FeatureThalidomide-NH-PEG3-CH2CH2OH (Non-Reactive Analogue)This compound (Aldehyde-Containing)Rationale
CRBN Binding Mechanism Reversible, non-covalentPotentially dual: Reversible followed by irreversible, covalentAldehyde group can form a covalent Schiff base with a proximal nucleophilic residue (e.g., Lysine) on the protein surface.
Ternary Complex Stability Dependent on cooperative protein-protein interactionsPotentially enhanced and prolongedCovalent bond formation would "lock" the complex, leading to greater stability and resistance to dissociation.
Pharmacodynamic Duration Transient, dependent on compound concentrationExtended, potentially insensitive to washoutIrreversible binding to the E3 ligase or target could lead to sustained degradation even after the circulating compound is cleared. nih.gov
Substrate Selectivity Determined by ternary complex geometry and cooperativityPotentially sharpened or alteredCovalent bonding to a specific target would enhance selectivity; covalent interaction with a neosubstrate could alter the degradation profile. rsc.org

Advanced Research Applications of Thalidomide Nh Peg3 Ch2cho As a Chemical Probe

Construction of Combinatorial PROTAC Libraries for Target Identification and Validation

The acetaldehyde (B116499) group on Thalidomide-NH-PEG3-CH2CHO is instrumental in the construction of combinatorial PROTAC libraries. These libraries contain a multitude of different PROTAC molecules and are essential for identifying new degradable protein targets and for validating the efficacy of specific degrader candidates. The reactive aldehyde allows for its conjugation to a wide array of ligands for various proteins of interest (POIs), enabling the rapid generation of diverse PROTAC collections from a single, pre-functionalized E3 ligase binder. strath.ac.uk This modular approach accelerates the discovery process for novel therapeutics. tocris.com

High-Throughput Screening Methodologies for Degrader Candidates

Once a combinatorial library is synthesized using this compound as the E3 ligase-recruiting anchor, high-throughput screening (HTS) methods are employed to identify effective degrader molecules. HTS assays are designed to rapidly assess the degradation of a target protein across hundreds or thousands of unique PROTACs. Methodologies such as dual-reporter systems, where a target protein is fused to both a fluorescent protein and a luciferase, allow for the quantitative measurement of protein levels in a high-throughput format. nih.gov A decrease in the reporter signal indicates successful degradation of the target protein, flagging potential PROTAC candidates for further investigation. nih.gov These screening funnels are crucial for navigating the vast chemical space of PROTAC libraries to find molecules with optimal degradation activity.

Rapid-TAC and "Plug and Play" Synthesis Strategies

This compound is an ideal reagent for "plug and play" synthesis strategies, sometimes referred to as Rapid-TAC (Rapid-Targeting Chimera) assembly. researchgate.net The core principle of this approach is the modular and straightforward combination of pre-synthesized building blocks. semanticscholar.org The aldehyde group of this compound can readily react with various nucleophilic groups (e.g., amines, hydrazides) appended to POI-binding ligands through reactions like reductive amination or hydrazone formation. strath.ac.uk This allows researchers to quickly "plug in" different POI binders to the constant Thalidomide-PEG linker component, bypassing the need for complex, multi-step custom synthesis for each new PROTAC. This strategy significantly reduces the time and resources required to explore structure-activity relationships and optimize degrader potency.

Reaction TypePOI Ligand Functional GroupResulting Linkage
Reductive AminationPrimary/Secondary Amine (-NH2, -NHR)Amine
Hydrazone FormationHydrazide (-CONHNH2)Hydrazone
Oxime LigationAlkoxyamine (-ONH2)Oxime

Development of Novel Protein Degraders for Specific Proteins of Interest (POIs)

The application of this compound extends to the development of highly specific protein degraders for validated POIs implicated in disease. Following the identification of a "hit" from a library screen, this versatile building block can be used to synthesize and optimize a potent and selective degrader. For example, researchers have successfully designed thalidomide-based PROTACs to degrade specific targets like the SHP2 phosphatase, a key node in oncogenic signaling pathways. nih.gov By conjugating a known SHP2 inhibitor to a CRBN-recruiting ligand like thalidomide (B1683933) via a linker, a bifunctional degrader is created. The PEG3 linker on this compound provides a suitable length and flexibility to promote the formation of a stable ternary complex between SHP2, the PROTAC, and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of SHP2. tocris.comnih.gov

Exploration of Chemical Probes for Cellular Studies and Proteomics

Beyond its role in creating degraders, this compound can be adapted to generate chemical probes for cellular and proteomic studies. The reactive aldehyde handle can be conjugated not only to POI ligands but also to reporter tags such as fluorophores or biotin. These probes can be used in cellular imaging to visualize the localization of the CRBN E3 ligase or to track the formation of the ternary complex. In proteomics, a biotinylated version of the probe could be used in pull-down experiments followed by mass spectrometry to identify proteins that interact with the CRBN-ligand complex, providing insights into the cellular machinery of targeted protein degradation. rsc.org This application allows for a deeper understanding of the biological consequences of engaging the CRBN E3 ligase.

Integration with Bioorthogonal Chemistry for Spatiotemporally Controlled Protein Degradation

The aldehyde functional group of this compound is compatible with certain bioorthogonal reactions, enabling sophisticated strategies for spatiotemporally controlled protein degradation. Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. nih.govresearchgate.net The aldehyde can participate in reactions like oxime or hydrazone ligation with a corresponding alkoxyamine or hydrazine-functionalized POI ligand. nih.gov This approach allows for the in situ assembly of a functional PROTAC from two smaller, inactive precursor molecules inside a cell. researchgate.net This strategy can be controlled by introducing one of the components at a specific time or location, providing precise control over when and where protein degradation is initiated. This level of control is invaluable for studying dynamic cellular processes and minimizing off-target effects. nih.gov

Q & A

Q. How can researchers validate the absence of endotoxins or residual solvents in this compound batches?

  • Methodological Answer :
  • Endotoxin testing : Use the Limulus Amebocyte Lysate (LAL) assay with a sensitivity threshold of <0.25 EU/mg.
  • Residual solvent analysis : Perform gas chromatography (GC) with flame ionization detection to quantify solvents (e.g., DCM, THF) against ICH Q3C guidelines .

Critical Analysis and Troubleshooting

Q. How should researchers address inconsistent PROTAC activity across cell lines using this compound conjugates?

  • Methodological Answer :
  • Cellular uptake assays : Use fluorescently labeled conjugates (e.g., FITC) and flow cytometry to quantify intracellular accumulation.
  • E3 ligase expression profiling : Perform qPCR or immunoblotting for CRBN (cereblon) to confirm target availability .

Q. What analytical techniques resolve discrepancies in reported molecular weights for this compound derivatives?

  • Methodological Answer :
  • High-resolution mass spectrometry (HRMS) : Use electrospray ionization (ESI) in positive ion mode to achieve <5 ppm mass accuracy.
  • Elemental analysis (EA) : Compare experimental C/H/N/O percentages to theoretical values .

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